![molecular formula C7H3Br2NS2 B1426481 4,6-Dibromo-2-mercaptobenzothiazole CAS No. 1309379-11-0](/img/structure/B1426481.png)
4,6-Dibromo-2-mercaptobenzothiazole
Overview
Description
4,6-Dibromo-2-mercaptobenzothiazole is a derivative of 2-Mercaptobenzothiazole . It is an organosulfur compound . The compound is offered by several suppliers for research and development purposes .
Synthesis Analysis
The synthesis of 2-Mercaptobenzothiazoles, which 4,6-Dibromo-2-mercaptobenzothiazole is a derivative of, has been studied extensively . The general procedure involves a reaction of o-haloaniline with carbon disulfide in the presence of DBU . The mixture is stirred at room temperature under a nitrogen atmosphere, then heated at 80-100 °C for a specified time . After completion, the mixture is cooled to room temperature, then water is added and the mixture is extracted with EtOAc .Molecular Structure Analysis
The molecular structure of 4,6-Dibromo-2-mercaptobenzothiazole is similar to that of 2-Mercaptobenzothiazole, with the addition of two bromine atoms . The molecule is planar with a C=S double bond . The compound exists as a thione/dithiocarbamate, and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution .Chemical Reactions Analysis
The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . Treatment with Raney nickel results in monodesulfurization, giving benzothiazole .Scientific Research Applications
Enzyme Inhibition : Palmer and Roberts (1967) found that 2-mercaptobenzothiazole is a potent inhibitor of banana polyphenoloxidase, significantly delaying substrate oxidation and causing prolonged inhibition (Palmer & Roberts, 1967).
Antimicrobial Activity : Kuznetsova et al. (2017) assessed the antibacterial effect of 2-mercaptobenzothiazole immobilized in a layered double hydroxide structure, finding potential applications in active antifouling and anticorrosion coatings (Kuznetsova et al., 2017).
Industrial Applications : A review by Wu et al. (2012) details the industrial applications of 2-mercaptobenzothiazole, including its use in rubber vulcanization and as a component of the modified Julia olefination reaction (Wu et al., 2012).
Bioactive Compound : Azam and Suresh (2012) discuss 2-mercaptobenzothiazoles as bioactive compounds with various activities, including antimicrobial, antifungal, and enzyme inhibitory properties (Azam & Suresh, 2012).
Corrosion Inhibition : Zheludkevich et al. (2005) evaluated 2-mercaptobenzothiazole as a corrosion inhibitor for aluminium alloy in chloride solutions (Zheludkevich et al., 2005).
Spectroelectrochemical Analysis : Woods, Hope, and Watling (2000) investigated the interaction of 2-mercaptobenzothiazole with metal surfaces using surface-enhanced Raman scattering spectroscopy (Woods, Hope, & Watling, 2000).
Bioremediation : Haroune et al. (2004) showed that 2-mercaptobenzothiazole, used in the rubber industry, can be biotransformed and partially mineralized by Rhodococcus rhodochrous (Haroune et al., 2004).
Heavy Metal Sorption : Filho et al. (1995) demonstrated the use of 2-mercaptobenzothiazole-loaded clay for sorption and preconcentration of various heavy metals from aqueous solutions (Filho, Polito, & Gushikem, 1995).
Mass Spectrometry : Astigarraga et al. (2008) employed 2-mercaptobenzothiazole as a matrix for lipid analysis using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (Astigarraga et al., 2008).
properties
IUPAC Name |
4,6-dibromo-3H-1,3-benzothiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBNBUOCHKVMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=S)N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-mercaptobenzothiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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